molecular formula C17H28N2O4 B13820095 Ethyl 6-[3-(diethylamino)-2-hydroxypropoxy]-2,4-dimethylpyridine-3-carboxylate CAS No. 36853-15-3

Ethyl 6-[3-(diethylamino)-2-hydroxypropoxy]-2,4-dimethylpyridine-3-carboxylate

Katalognummer: B13820095
CAS-Nummer: 36853-15-3
Molekulargewicht: 324.4 g/mol
InChI-Schlüssel: WUWPMNXFQYGPBW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Nicotinic acid,6-(3-diethylamino-2-hydroxypropoxy)-2,4-dimethyl-,ethyl ester is a complex organic compound known for its unique chemical structure and properties. This compound is primarily used in research and experimental applications due to its specific interactions and reactions in various chemical and biological systems .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Nicotinic acid,6-(3-diethylamino-2-hydroxypropoxy)-2,4-dimethyl-,ethyl ester involves multiple steps, starting from the basic nicotinic acid structure. The process typically includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems .

Analyse Chemischer Reaktionen

Types of Reactions

Nicotinic acid,6-(3-diethylamino-2-hydroxypropoxy)-2,4-dimethyl-,ethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Nicotinic acid,6-(3-diethylamino-2-hydroxypropoxy)-2,4-dimethyl-,ethyl ester has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of Nicotinic acid,6-(3-diethylamino-2-hydroxypropoxy)-2,4-dimethyl-,ethyl ester involves its interaction with specific molecular targets and pathways. The compound is known to:

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Nicotinic acid ethyl ester: Lacks the diethylamino and hydroxypropoxy groups, resulting in different chemical properties and reactivity.

    6-(3-Diethylamino-2-hydroxypropoxy)-2,4-dimethyl nicotinic acid: Similar structure but without the ethyl ester group, leading to different solubility and biological activity.

    2,4-Dimethyl nicotinic acid: Lacks the diethylamino and hydroxypropoxy groups, resulting in different chemical properties and reactivity.

Uniqueness

Nicotinic acid,6-(3-diethylamino-2-hydroxypropoxy)-2,4-dimethyl-,ethyl ester is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.

Eigenschaften

CAS-Nummer

36853-15-3

Molekularformel

C17H28N2O4

Molekulargewicht

324.4 g/mol

IUPAC-Name

ethyl 6-[3-(diethylamino)-2-hydroxypropoxy]-2,4-dimethylpyridine-3-carboxylate

InChI

InChI=1S/C17H28N2O4/c1-6-19(7-2)10-14(20)11-23-15-9-12(4)16(13(5)18-15)17(21)22-8-3/h9,14,20H,6-8,10-11H2,1-5H3

InChI-Schlüssel

WUWPMNXFQYGPBW-UHFFFAOYSA-N

Kanonische SMILES

CCN(CC)CC(COC1=NC(=C(C(=C1)C)C(=O)OCC)C)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.